molecular formula C4H11Br2N B1446819 (3-Bromopropyl)(methyl)amine hydrobromide CAS No. 60035-88-3

(3-Bromopropyl)(methyl)amine hydrobromide

Cat. No. B1446819
CAS RN: 60035-88-3
M. Wt: 232.94 g/mol
InChI Key: JARMQLAGTBFTAL-UHFFFAOYSA-N
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Description

“(3-Bromopropyl)(methyl)amine hydrobromide” is a useful research chemical . It is used in precursor composition for forming metal film, method for forming metal film using the same, and semiconductor device having metal film . It is commonly used as a reagent to introduce propylamine group to the molecular skeleton .


Synthesis Analysis

The synthesis of 3-Bromopropylamine hydrobromide involves adding a mixture of 3-amino-1-propanol and 48% HBr into a round-bottomed flask and refluxing for 15 hours .


Molecular Structure Analysis

The molecular formula of 3-bromo-N-methyl-1-propanamine hydrobromide is CHBrN . Its average mass is 232.945 Da and its monoisotopic mass is 230.925812 Da .


Chemical Reactions Analysis

3-Bromopropylamine hydrobromide is commonly used as a reagent to introduce a propylamine group to the molecular skeleton . Some of the other reported applications include the synthesis of photochemically and thermally reactive azobenzene rotaxane and indolocarbazole-containing rotaxane .


Physical And Chemical Properties Analysis

3-Bromopropylamine hydrobromide is a white to off-white powder or chunk . It has a melting point of 64-66°C .

Scientific Research Applications

Organic Synthesis

(3-Bromopropyl)(methyl)amine hydrobromide: is a versatile reagent in organic synthesis. It’s used to introduce a propylamine group into molecular structures, which is a crucial step in synthesizing complex organic compounds. For instance, it’s employed in the synthesis of photochemically and thermally reactive azobenzene rotaxanes, which are molecules that can change their structure in response to light and heat .

Material Science

The compound’s ability to react with various functional groups makes it an excellent candidate for modifying surfaces in material science. It can be used to functionalize nanoparticles, which can then be applied in drug delivery systems, providing targeted therapy with reduced side effects .

Bioconjugation

Bioconjugation involves attaching biomolecules to other molecules or surfaces(3-Bromopropyl)(methyl)amine hydrobromide can be used to link biomolecules to polymers or other supports, enhancing the stability and functionality of biological agents for diagnostic or therapeutic purposes .

Catalysis

In catalysis, this compound can be used to synthesize ligands for transition metal catalysts. These catalysts are pivotal in accelerating chemical reactions, making processes more efficient and environmentally friendly. The propylamine moiety introduced by this compound is often a key component in the ligand structure .

Agrochemistry

Agrochemical research utilizes (3-Bromopropyl)(methyl)amine hydrobromide for synthesizing new pesticides and herbicides. The compound’s reactivity allows for the creation of novel molecules that can target specific pests or weeds without harming crops or the environment .

Neurochemistry

This compound is also significant in neurochemistry, where it’s used to synthesize analogs of neurotransmitters. These analogs can help in understanding the functioning of the nervous system and in developing treatments for neurological disorders .

Environmental Science

Lastly, in environmental science, (3-Bromopropyl)(methyl)amine hydrobromide can be used to create sensors for detecting pollutants. Its reactivity with certain contaminants makes it suitable for developing sensitive and selective detection methods, which are crucial for monitoring and protecting the environment .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

3-bromo-N-methylpropan-1-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10BrN.BrH/c1-6-4-2-3-5;/h6H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JARMQLAGTBFTAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Bromopropyl)(methyl)amine hydrobromide

CAS RN

60035-88-3
Record name (3-bromopropyl)(methyl)amine hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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